molecular formula C7H8I2N2 B1431355 2-Ethyl-3,5-diiodopyridin-4-amine CAS No. 1352393-71-5

2-Ethyl-3,5-diiodopyridin-4-amine

Cat. No.: B1431355
CAS No.: 1352393-71-5
M. Wt: 373.96 g/mol
InChI Key: JUEWMMSRYMLUTK-UHFFFAOYSA-N
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Description

2-Ethyl-3,5-diiodopyridin-4-amine is a heterocyclic organic compound featuring a pyridine ring substituted with ethyl and diiodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,5-diiodopyridin-4-amine typically involves the iodination of a pyridine derivative. One common method is the direct iodination of 2-ethylpyridin-4-amine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete iodination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar iodination procedures with optimization for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,5-diiodopyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms are replaced by carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products: The major products depend on the specific reaction but can include various substituted pyridines, amines, and complex organic molecules.

Scientific Research Applications

2-Ethyl-3,5-diiodopyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the synthesis of biologically active molecules for studying enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5-diiodopyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atoms can enhance the compound’s ability to form halogen bonds, which are crucial in biological recognition processes.

Comparison with Similar Compounds

    2-Ethyl-3,5-dichloropyridin-4-amine: Similar structure but with chlorine atoms instead of iodine.

    2-Ethyl-3,5-dibromopyridin-4-amine: Bromine atoms replace the iodine atoms.

    2-Ethyl-3,5-difluoropyridin-4-amine: Fluorine atoms instead of iodine.

Uniqueness: 2-Ethyl-3,5-diiodopyridin-4-amine is unique due to the presence of iodine atoms, which confer distinct electronic and steric properties. These properties can

Properties

IUPAC Name

2-ethyl-3,5-diiodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8I2N2/c1-2-5-6(9)7(10)4(8)3-11-5/h3H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEWMMSRYMLUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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